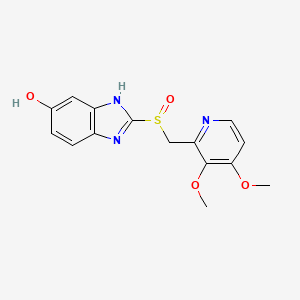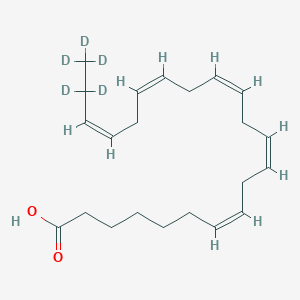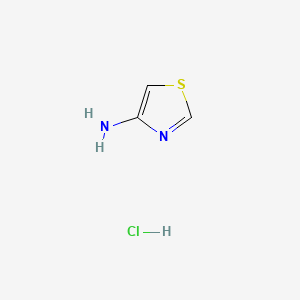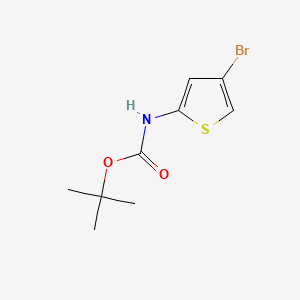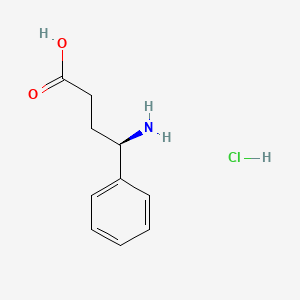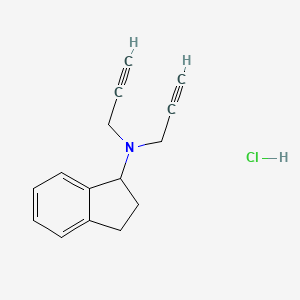
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol: is a triacylglycerol compound that contains two docosahexaenoic acid (DHA) molecules and one palmitic acid molecule. This compound is known for its unique structure, which includes highly unsaturated fatty acids at the sn-1 and sn-2 positions and a saturated fatty acid at the sn-3 position. It is commonly found in marine organisms and has significant implications in various fields, including nutrition, biochemistry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the reaction between tripalmitin and docosahexaenoic acid in an organic solvent such as isooctane . The reaction conditions typically include a temperature range of 30-50°C and a reaction time of 24-48 hours.
Industrial Production Methods: Industrial production of this compound often involves the use of natural fats and oils as starting materials. The enzymatic interesterification process is scaled up to produce larger quantities of the compound, which can then be purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The highly unsaturated DHA molecules are prone to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other fatty acids or alcohols, leading to the formation of new triacylglycerol molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and free radicals. The reaction conditions typically involve exposure to air or light.
Hydrolysis: Lipases are commonly used as catalysts, with reaction conditions including a pH range of 7-9 and a temperature range of 30-40°C.
Transesterification: Lipases or chemical catalysts such as sodium methoxide can be used, with reaction conditions including a temperature range of 50-60°C and a reaction time of 24-48 hours.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (docosahexaenoic acid and palmitic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Scientific Research Applications
Chemistry: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is used as a model compound to study the behavior of triacylglycerols in various chemical reactions, including oxidation and hydrolysis. It is also used in the synthesis of diacyl glyceryl ethers, which are related to the oil quality of marine foods during storage .
Biology: In biological research, this compound is used to study the metabolism and function of triacylglycerols in marine organisms. It is also used to investigate the role of DHA in cellular processes and its impact on health .
Medicine: this compound is studied for its potential health benefits, particularly its role in reducing inflammation and improving cardiovascular health. It is also investigated for its potential use in nutritional supplements and functional foods .
Industry: In the food industry, this compound is used to enhance the nutritional quality of food products, particularly those aimed at providing omega-3 fatty acids. It is also used in the production of human milk fat substitutes for infant formulas .
Mechanism of Action
The mechanism of action of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves its metabolism into free fatty acids and glycerol. The docosahexaenoic acid molecules are incorporated into cell membranes, where they exert various biological effects, including anti-inflammatory and cardioprotective actions. The palmitic acid molecule provides structural stability to the triacylglycerol molecule.
Molecular Targets and Pathways:
Cell Membranes: DHA is incorporated into phospholipids in cell membranes, affecting membrane fluidity and function.
Inflammatory Pathways: DHA is known to inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.
Cardiovascular Pathways: DHA has been shown to improve lipid profiles and reduce the risk of cardiovascular diseases.
Comparison with Similar Compounds
1,3-Didocosahexaenoyl-2-palmitoyl Glycerol: This compound has a similar structure but with the DHA molecules at the sn-1 and sn-3 positions and the palmitic acid molecule at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: This phospholipid contains DHA at the sn-1 and sn-2 positions and a phosphocholine head group.
Uniqueness: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is unique due to its specific arrangement of fatty acids, which provides a balance of highly unsaturated and saturated fatty acids. This unique structure contributes to its stability and functional properties, making it valuable in various applications, including nutrition and medicine.
Properties
CAS No. |
116198-44-8 |
|---|---|
Molecular Formula |
C63H98O6 |
Molecular Weight |
951.471 |
IUPAC Name |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
InChI Key |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Synonyms |
(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


